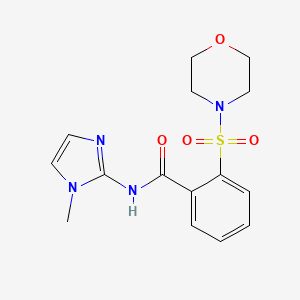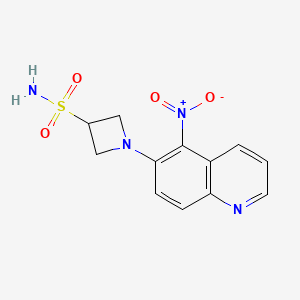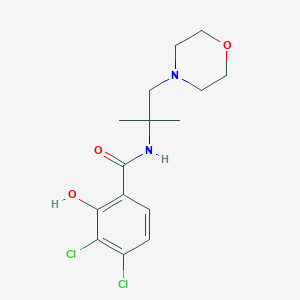
N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide is a complex organic compound that features a combination of imidazole, morpholine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the core imidazole and morpholine structures. One common method involves the methylation of imidazole to form 1-methylimidazole, which is then reacted with appropriate sulfonyl chloride derivatives to introduce the sulfonyl group. The final step involves coupling the sulfonylated imidazole with benzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The imidazole and morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazole or morpholine derivatives.
Scientific Research Applications
N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonyl group can form strong hydrogen bonds, affecting the compound’s binding affinity to various receptors or enzymes. The morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler analog that lacks the sulfonyl and benzamide groups.
2-Morpholin-4-ylsulfonylbenzamide: Similar structure but without the imidazole ring.
N-(2-imidazolyl)-2-morpholin-4-ylsulfonylbenzamide: Contains an imidazole ring but with a different substitution pattern.
Uniqueness
N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and morpholine rings, along with the sulfonyl and benzamide groups, allows for diverse interactions with biological targets and enhances its potential as a multifunctional compound in various applications.
Properties
IUPAC Name |
N-(1-methylimidazol-2-yl)-2-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-18-7-6-16-15(18)17-14(20)12-4-2-3-5-13(12)24(21,22)19-8-10-23-11-9-19/h2-7H,8-11H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBDHHRHPYWJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1NC(=O)C2=CC=CC=C2S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-dimethyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)pyridine-2-carboxamide](/img/structure/B7043494.png)
![(6-Methylpyridazin-3-yl)-[3-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B7043501.png)
![2-(4-bromofuran-2-carbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B7043504.png)
![(5,6-Dimethylpyridin-2-yl)-[2-(2-hydroxy-5-methylcyclohexyl)pyrrolidin-1-yl]methanone](/img/structure/B7043512.png)
![1-[2-[4-[2-(Methylamino)benzoyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7043522.png)
![2-(4-hydroxyphenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]acetamide](/img/structure/B7043535.png)
![1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea](/img/structure/B7043549.png)
![N-[1-(1-methoxycyclobutyl)ethyl]quinoxaline-2-carboxamide](/img/structure/B7043554.png)
![2-Cyclopropyl-2-methoxy-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]ethanone](/img/structure/B7043560.png)

![(4-Hydroxy-2-phenylpyrrolidin-1-yl)-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7043583.png)
![3-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[(1R,2R)-2-(furan-2-yl)cyclopropyl]piperidine-1-carboxamide](/img/structure/B7043595.png)
![4-[2-(4-Fluorophenyl)acetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid](/img/structure/B7043597.png)

